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molecular formula C6H6BrN B1298872 4-(Bromomethyl)pyridine CAS No. 54751-01-8

4-(Bromomethyl)pyridine

Cat. No. B1298872
M. Wt: 172.02 g/mol
InChI Key: KRLKXOLFFQWKPZ-UHFFFAOYSA-N
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Patent
US07179835B2

Procedure details

4-Bromomethylpyridine (1 g) was suspended in THF:ethanol (5:1) and cooled to 0–5° C. Isopropylamine (1.01 ml) was added and the resultant mixture allowed to reach room temperature. After 24 h, the mixture was concentrated under reduced pressure and the residue purified using SPE (silica, eluting with DCM:methanol 1:1, 3:7, 1:4 and methanol) to give an impure sample of the title compound. Further purification using SPE (silica, eluting with DCM, ethyl acetate, acetonitrile, methanol) gave the title compound (0.25 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH:9]([NH2:12])([CH3:11])[CH3:10]>C1COCC1.C(O)C>[N:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH:12][CH:9]([CH3:11])[CH3:10])=[CH:4][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=CC=NC=C1
Step Two
Name
Quantity
1.01 mL
Type
reactant
Smiles
C(C)(C)N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
THF ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0–5° C
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified
WASH
Type
WASH
Details
SPE (silica, eluting with DCM:methanol 1:1, 3:7, 1:4 and methanol)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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